![molecular formula C18H18ClF3N2 B15128907 1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)-2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets in the body. It can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
1-(2-Trifluoromethylphenyl)piperazine: Lacks the chlorophenyl group, leading to variations in biological activity.
1-(4-Chlorophenyl)-4-(2-trifluoromethylphenyl)piperazine: Contains both substituents but in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H18ClF3N2 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H18ClF3N2/c19-14-7-5-13(6-8-14)17(24-11-9-23-10-12-24)15-3-1-2-4-16(15)18(20,21)22/h1-8,17,23H,9-12H2 |
Clé InChI |
VADSPJCOYHVKIX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



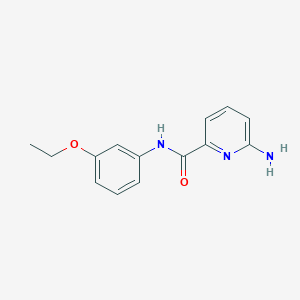
![[2-Methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate](/img/structure/B15128834.png)
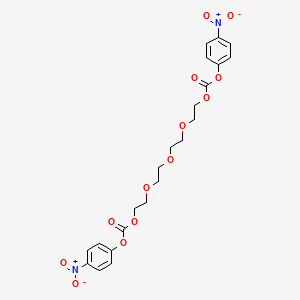

![(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
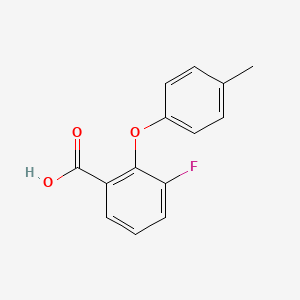

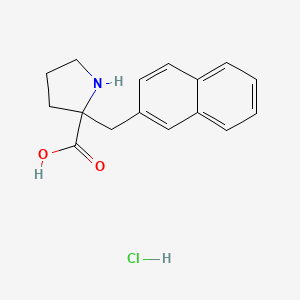
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
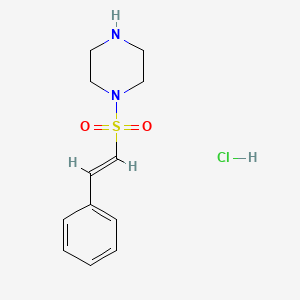

![6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)

